molecular formula C20H24N2O4 B267293 N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide

Número de catálogo B267293
Peso molecular: 356.4 g/mol
Clave InChI: UAPVSNDFMOSMKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the family of adenosine analogs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders.

Mecanismo De Acción

The A3 adenosine receptor is coupled to multiple signaling pathways, including Gαi, Gαs, and Gαq/11, which can mediate both inhibitory and stimulatory effects. Upon activation by N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide, the A3 receptor can inhibit adenylate cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can regulate various cellular functions, such as proliferation, differentiation, and apoptosis.
This compound has also been shown to induce apoptosis in cancer cells through a mechanism involving the upregulation of the proapoptotic protein Bax and the downregulation of the antiapoptotic protein Bcl-2. Moreover, this compound can inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating vascular endothelial growth factor (VEGF) expression and activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In immune cells, this compound can modulate cytokine production, chemotaxis, and phagocytosis. For example, this compound can inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).
In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. Moreover, this compound can enhance the cytotoxicity of chemotherapy drugs and radiation therapy, suggesting a potential role in combination therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor subtype. Moreover, this compound has been extensively characterized in vitro and in vivo, providing a wealth of knowledge on its pharmacological properties and biological effects.
However, one limitation is the potential for off-target effects, as this compound can also activate other adenosine receptor subtypes at high concentrations. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity of this compound effects. Moreover, the use of this compound in animal studies may be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.

Direcciones Futuras

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide. One direction is to further elucidate the molecular mechanisms underlying the effects of this compound on immune function and inflammation. For example, studies could investigate the downstream signaling pathways activated by the A3 receptor and the role of this compound in modulating immune cell function in different disease contexts.
Another direction is to explore the potential of this compound as a therapeutic agent in combination with other drugs or modalities. For example, this compound could be used in combination with immune checkpoint inhibitors or other immunomodulatory agents to enhance antitumor immune responses. Moreover, this compound could be combined with chemotherapy or radiation therapy to improve their efficacy and reduce their toxicity.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective activation of the A3 adenosine receptor and its ability to modulate immune function, inflammation, and tumor growth make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide involves several steps, starting from 2-(2-methoxyethoxy)benzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 3-(isobutyrylamino)aniline in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Aplicaciones Científicas De Investigación

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been widely used in scientific research to study the role of adenosine receptors in various biological processes. Adenosine receptors are a family of G protein-coupled receptors that are activated by adenosine, a naturally occurring nucleoside. There are four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3, each with a distinct distribution and function.
This compound is a selective agonist of the A3 adenosine receptor, which is primarily expressed on immune cells, such as T cells, B cells, and macrophages. Activation of the A3 receptor has been shown to modulate immune function, inflammation, and tumor growth. Therefore, this compound has been used in various preclinical and clinical studies to evaluate its therapeutic potential in cancer, inflammatory bowel disease, asthma, and other conditions.

Propiedades

Fórmula molecular

C20H24N2O4

Peso molecular

356.4 g/mol

Nombre IUPAC

2-(2-methoxyethoxy)-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)19(23)21-15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24)

Clave InChI

UAPVSNDFMOSMKO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC

SMILES canónico

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.